5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride
Description
Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity in forming sulfonamides or sulfonate esters. The compound’s structure—featuring a branched 3,3-dimethylbutoxy chain and a sulfonyl chloride group—suggests unique steric and electronic characteristics compared to linear-chain or aromatic sulfonyl chlorides.
Properties
Molecular Formula |
C11H23ClO3S |
|---|---|
Molecular Weight |
270.82 g/mol |
IUPAC Name |
5-(3,3-dimethylbutoxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-11(2,3)7-9-15-8-5-4-6-10-16(12,13)14/h4-10H2,1-3H3 |
InChI Key |
HNMQUAZARVBNGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-(3,3-dimethylbutoxy)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
5-(3,3-Dimethylbutoxy)pentane-1-sulfonic acid+SOCl2→5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfinic acid derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction occurs readily in aqueous media or under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate derivatives, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride (hypothetical structure inferred from nomenclature) with analogous sulfonyl chlorides from the evidence. Key parameters include molecular weight, substituent effects, and applications.
Table 1: Comparative Analysis of Sulfonyl Chlorides
Structural and Reactivity Differences
- This may limit its utility in sterically demanding reactions but enhance stability in hydrophobic environments.
- Electronic Effects : Electron-withdrawing groups (e.g., difluoromethyl in the bicyclo compound ) increase sulfonyl chloride reactivity, whereas ether linkages (methoxy or dimethylbutoxy) may moderate electrophilicity.
- Aromatic vs. Aliphatic : Aromatic sulfonyl chlorides (e.g., 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride ) exhibit resonance stabilization, favoring electrophilic aromatic substitution, while aliphatic variants like the target compound are more suited for alkylation or polymerization reactions.
Application-Specific Comparisons
- Pharmaceutical Intermediates :
- 5-Methoxy-3-methylpentane-1-sulfonyl chloride is used as a reference standard for drug impurity profiling .
- The bicyclo compound may serve in fluorinated drug synthesis due to its stable bicyclic framework.
- The target compound’s branched structure could optimize pharmacokinetic properties in lipophilic drug candidates.
- Material Science :
- Aromatic sulfonyl chlorides are employed in polymer crosslinking, whereas aliphatic variants like the target compound might act as surfactants or phase-transfer catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
